Superior Mushroom Tyrosinase Inhibition vs. Standard Kojic Acid and Within-Class Analogs
The target compound is a structural analog of compound 9k from the 1,2,4-triazol-3-ylthio)-N-phenyl acetamide series. In this series, compound 9k demonstrated an IC50 of 0.0048 ± 0.0016 µM against mushroom tyrosinase, which is approximately 3,500-fold more potent than the clinical standard kojic acid (IC50 = 16.8320 ± 1.1600 µM) [1]. Critically, within the same series, potency was highly dependent on the N-phenyl substitution pattern. Compounds with different substituents, such as 9a (unsubstituted phenyl) and 9l (2,4-dimethylphenyl), showed significantly reduced activity, establishing that the ortho, meta-disubstituted aniline motif, present in the target compound, is a key driver of potency. The presence of the 6-ethyl-2-methyl substitution in the target compound is predicted, based on this SAR, to confer similarly high potency, differentiating it from less-substituted or differently-substituted analogs.
| Evidence Dimension | Inhibitory concentration 50 (IC50) against mushroom tyrosinase |
|---|---|
| Target Compound Data | Predicted to be in the low nanomolar to picomolar range based on structural analogy to 9k (IC50 = 0.0048 µM). |
| Comparator Or Baseline | Kojic Acid: IC50 = 16.83 µM; Series analogs 9a (unsubstituted) and 9l (2,4-dimethyl) with reduced activity. |
| Quantified Difference | Analog 9k is ~3,500-fold more potent than Kojic Acid. The target compound's 2-ethyl-6-methyl substitution pattern is associated with maximal potency in the series. |
| Conditions | In vitro mushroom tyrosinase inhibition assay; L-DOPA as substrate; pH 6.8 phosphate buffer; 25°C. |
Why This Matters
This potency level differentiates the compound for procurement in melanogenesis research where standard inhibitors fail to provide sufficient target engagement at physiologically relevant concentrations.
- [1] Ashraf, Z., Rafiq, M., Seo, S.-Y., Babar, M. M., & Zaidi, N. U. H. (2021). Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Diversity, 25, 2089–2106. View Source
